![molecular formula C14H16N2O2 B14314096 N-[3-(Furan-2-yl)propyl]-N'-phenylurea CAS No. 110203-69-5](/img/structure/B14314096.png)
N-[3-(Furan-2-yl)propyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Furan-2-yl)propyl]-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It features a furan ring attached to a propyl chain, which is further connected to a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)propyl]-N’-phenylurea typically involves the reaction of 3-(furan-2-yl)propylamine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of N-[3-(Furan-2-yl)propyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Furan-2-yl)propyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Furan-2-yl)propyl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-[3-(Furan-2-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial and therapeutic effects. The furan ring and phenylurea moiety play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Furan-2-yl)propyl]-N’-methylurea
- N-[3-(Furan-2-yl)propyl]-N’-ethylurea
- N-[3-(Furan-2-yl)propyl]-N’-butylurea
Uniqueness
N-[3-(Furan-2-yl)propyl]-N’-phenylurea stands out due to its unique combination of a furan ring and a phenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, and biological activity .
Eigenschaften
CAS-Nummer |
110203-69-5 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1-[3-(furan-2-yl)propyl]-3-phenylurea |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-12-6-2-1-3-7-12)15-10-4-8-13-9-5-11-18-13/h1-3,5-7,9,11H,4,8,10H2,(H2,15,16,17) |
InChI-Schlüssel |
SLKMAWOBMOLFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


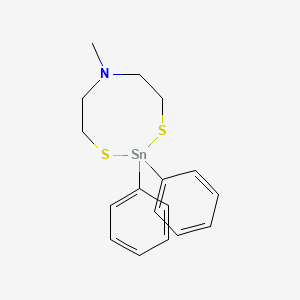
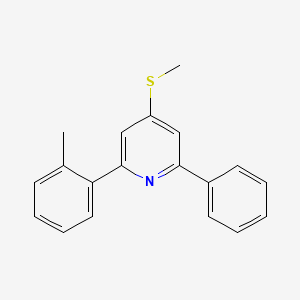
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

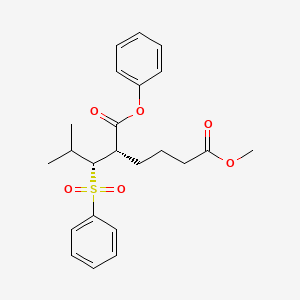
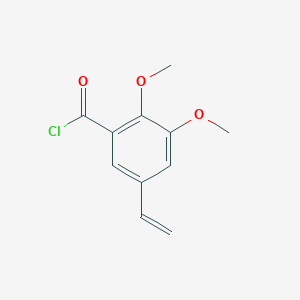

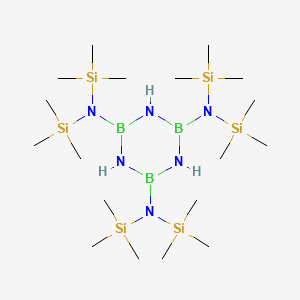
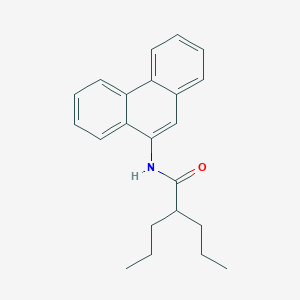
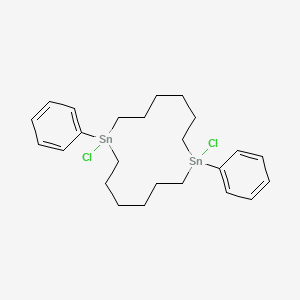
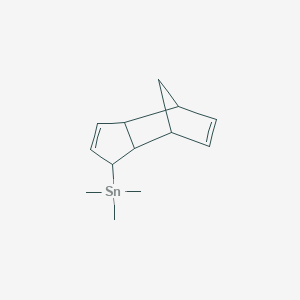
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

